Cas no 23486-70-6 (5-ethynyl-1H-pyrazole)

5-ethynyl-1H-pyrazole structure
5-ethynyl-1H-pyrazole structure
Product Name:5-ethynyl-1H-pyrazole
CAS No:23486-70-6
MF:C5H4N2
MW:92.0986604690552
MDL:MFCD13189815
CID:1109520
PubChem ID:54014389
Update Time:2025-04-23

5-ethynyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-1H-Pyrazole
    • 5-ethynyl-1H-pyrazole
    • 5-ethynyl-1H-pyrazole, AldrichCPR
    • F87873
    • AB69175
    • Z1868316810
    • CHEMBL4563693
    • pyrazolylacetylene
    • CS-0309386
    • AKOS027269989
    • 23486-70-6
    • EN300-180778
    • DB-424933
    • MDL: MFCD13189815
    • Inchi: 1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7)
    • InChI Key: KUOWLAMMSCRRFS-UHFFFAOYSA-N
    • SMILES: N1C(C#C)=CC=N1

Computed Properties

  • Exact Mass: 92.037448136g/mol
  • Monoisotopic Mass: 92.037448136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 99.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 28.7Ų

5-ethynyl-1H-pyrazole Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

5-ethynyl-1H-pyrazole Pricemore >>

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Additional information on 5-ethynyl-1H-pyrazole

Introduction to 3-ethynyl-1H-Pyrazole (CAS No: 23486-70-6)

3-ethynyl-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 23486-70-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of an ethynyl group at the 3-position of the pyrazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for the development of novel chemical entities.

The 3-ethynyl-1H-pyrazole core structure is highly adaptable, allowing for further functionalization through various chemical reactions such as Sonogashira coupling, hydroamination, and palladium-catalyzed cross-coupling reactions. These properties have made it a popular intermediate in synthetic chemistry, particularly in the construction of more complex molecules with potential therapeutic applications.

In recent years, 3-ethynyl-1H-pyrazole has been explored for its pharmacological properties. Studies have indicated that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The ethynyl moiety enhances the molecule's ability to interact with biological targets, making it an attractive candidate for drug discovery programs.

One of the most compelling aspects of 3-ethynyl-1H-pyrazole is its role in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, researchers have utilized this scaffold to design inhibitors of kinases and other enzymes implicated in cancer progression. The ability to modify the pyrazole ring allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and machine learning have further accelerated the discovery of novel derivatives of 3-ethynyl-1H-pyrazole. These computational tools enable researchers to predict the biological activity of different analogs with high accuracy, thereby streamlining the process of identifying promising candidates for experimental validation. This interdisciplinary approach combines traditional synthetic methods with cutting-edge computational techniques to enhance the efficiency of drug discovery.

The synthesis of 3-ethynyl-1H-pyrazole itself is a topic of considerable interest. While there are multiple synthetic routes available, recent studies have focused on developing more sustainable and scalable methods. For example, catalytic processes that minimize waste and energy consumption have been explored as alternatives to traditional multi-step syntheses. These efforts align with broader trends in green chemistry aimed at reducing the environmental impact of chemical manufacturing.

In addition to its pharmaceutical applications, 3-ethynyl-1H-pyrazole has found utility in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials such as luminescent probes and sensors. The versatility of this compound underscores its importance across multiple scientific disciplines.

The future prospects for 3-ethynyl-1H-pyrazole are promising, with ongoing research expected to uncover new applications and derivatives with enhanced properties. As our understanding of biological systems continues to grow, compounds like 3-ethynyl-1H-pyrazole will remain at the forefront of innovation in both academic research and industrial development.

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